N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-9-6-7-10(16)13-12(9)17-15(23-13)18-14(20)11-5-3-4-8-19(11)24(2,21)22/h6-7,11H,3-5,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPFDXLPNDXPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈ClN₃S
- Molecular Weight : 283.82 g/mol
- CAS Number : 1251614-57-9
This compound features a piperidine ring connected to a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related thiazole derivatives have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays :
- Mechanisms of Action :
Selectivity and Safety Profile
The selectivity of these compounds towards cancerous cells over normal cells was also noted. Compounds demonstrated high selectivity indices, indicating potential for therapeutic use with reduced side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole-based compounds, including those structurally related to this compound.
Q & A
Q. What are the critical steps in synthesizing N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves:
- Formation of the benzo[d]thiazole core : Starting with o-aminothiophenol derivatives and chloro-methyl substituents under oxidative cyclization .
- Piperidine-2-carboxamide coupling : Activated carboxylic acid derivatives (e.g., acid chlorides) react with the benzo[d]thiazole amine under basic conditions (e.g., triethylamine in DMF) .
- Sulfonylation : Methanesulfonyl chloride is introduced to the piperidine nitrogen in the presence of a base like pyridine .
Optimization : Solvent choice (DMSO or ethanol enhances solubility), temperature control (60–80°C for amide coupling), and catalyst use (e.g., piperidine for cyclization) are critical for yields >70% .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~410–420 (exact mass depends on isotopic chlorine) .
- HPLC : Purity >95% confirmed using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the substitution pattern on the benzo[d]thiazole ring influence biological activity, and what structural analogs show divergent mechanisms?
- Chloro and methyl groups : The 7-chloro-4-methyl substitution enhances lipophilicity, improving membrane permeability. Analogous compounds with methoxy groups (e.g., 4-methoxy derivatives) exhibit reduced antimicrobial activity but increased anti-inflammatory effects .
- Mechanistic divergence :
- Antimicrobial activity : Correlates with electron-withdrawing groups (e.g., Cl) that disrupt bacterial enzyme function .
- Anticancer potential : Methylsulfonyl-piperidine derivatives interact with kinase domains via hydrogen bonding, as seen in similar sulfonamide-carboxamide scaffolds .
Methodology : Use comparative SAR studies with analogs (e.g., 7-chloro vs. 7-methoxy) in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Case example : Some studies report potent antimicrobial activity (MIC ≤1 µg/mL) , while others highlight anti-inflammatory effects (IC50 ~10 µM) .
- Approach :
- Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and inflammatory markers (e.g., TNF-α inhibition).
- Control variables : Test solubility (DMSO vs. saline) and cell viability (MTT assays) to distinguish true activity from cytotoxicity .
- Structural validation : Confirm batch purity via HPLC and NMR to rule out impurities affecting results .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipid solubility : Introduce polar groups (e.g., hydroxyl) to the piperidine ring without disrupting the sulfonamide pharmacophore .
- Metabolic stability : Replace labile esters with amides in pro-drug designs, as demonstrated in related thiazole derivatives .
- In vivo validation : Use LC-MS/MS to monitor plasma concentrations in rodent models, adjusting dosing intervals based on half-life (~3–5 hours) .
Data-Driven Research Design
Q. How can computational methods predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or human COX-2. The methylsulfonyl group shows strong hydrogen bonding with active-site residues (e.g., Arg90 in DHFR) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. What are the best practices for synthesizing and testing enantiomerically pure forms of this compound?
- Chiral synthesis : Use (S)-piperidine-2-carboxylic acid as a starting material and monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
- Biological testing : Compare racemic mixtures vs. pure enantiomers in kinase inhibition assays. For example, (S)-enantiomers of similar sulfonamides show 10-fold higher potency than (R)-forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
